
3-Amino-2-hydroxypyridine
Overview
Description
3-Amino-2-hydroxypyridine (CAS: 33630-99-8) is a heterocyclic compound with the molecular formula C₅H₆N₂O. It features an amino group (-NH₂) at the 3-position and a hydroxyl group (-OH) at the 2-position of the pyridine ring . This compound has garnered significant attention in organic synthesis, particularly as a ligand in palladium-catalyzed meta-C–H functionalization reactions. Its mono-protected derivatives, such as 3-acetylamino-2-hydroxypyridine, enhance catalytic efficiency by stabilizing transition states and reducing steric hindrance . A novel synthesis method for this compound employs alcohol solutions and mild reaction conditions, achieving improved yields (up to 78%) and safety compared to traditional high-temperature methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-2-hydroxypyridine typically involves the following steps :
Starting Material: The synthesis begins with 2-chloropyridine.
Reaction with Alcohol Solution: 2-chloropyridine is mixed with an alcohol solution, such as methanol or ethanol.
Addition of Alkaline Alcohol Solution: An alkaline alcohol solution, such as sodium tert-butoxide in alcohol, is added to the mixture.
Reaction Conditions: The reaction is carried out at a temperature range of 65-75°C for 10-15 hours.
Formation of Intermediate: The intermediate product is obtained by adjusting the solution and reacting it with hydrobromic acid.
Final Steps: The intermediate is further reacted with concentrated sulfuric acid and fuming nitric acid at low temperatures to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactors and precise control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of pyridine.
Reduction Products: Various amine derivatives.
Substitution Products: Alkylated or acylated pyridine derivatives
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 3-amino-2-hydroxypyridine exhibit antimicrobial properties. A study explored the synthesis of various derivatives and their biological activities against bacterial strains. The results indicated that certain derivatives showed promising activity against Gram-positive bacteria, suggesting potential as new antimicrobial agents .
Anticancer Properties
This compound has been investigated for its anticancer properties. A study reported that compounds derived from this compound exhibited cytotoxic effects on cancer cell lines, indicating that modifications to the pyridine structure could enhance their efficacy against specific tumors .
Neuroprotective Effects
Recent studies have also focused on the neuroprotective effects of this compound derivatives. These compounds have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases .
Synthesis of Organic Materials
This compound is utilized in the synthesis of organic materials, particularly in the development of polymers and dyes. Its ability to act as a coupling agent in oxidative hair dyes has been documented, highlighting its role in cosmetic formulations .
Data Table: Applications in Material Science
Application | Description |
---|---|
Coupling Agent | Used in oxidative hair dyes for color development |
Polymer Synthesis | Acts as a building block for creating new polymeric materials |
Dye Production | Integral in the formulation of various organic dyes |
Enzymatic Reactions
The use of whole cells of Burkholderia sp. MAK1 has been explored for the bioconversion of this compound into hydroxylated derivatives. This process showcases the compound's potential in green chemistry, providing an environmentally friendly alternative for synthesizing complex organic molecules .
Case Study: Bioconversion Efficiency
In a study assessing the bioconversion efficiency, it was found that at optimal conditions (30°C), near-complete conversion of substrate was achieved within six hours, demonstrating the effectiveness of using microbial systems for chemical transformations .
Toxicological Evaluations
Toxicological assessments have indicated that while this compound exhibits some clastogenic effects, it does not show mutagenic properties under specific test conditions. This information is crucial for its application in pharmaceuticals and cosmetics, ensuring safety standards are met .
Data Table: Toxicological Profile
Test Type | Result |
---|---|
Acute Oral Toxicity | LD50 > 500 mg/kg (male rats), < 1000 mg/kg (female rats) |
Skin Sensitization | Not a sensitizer (S.I. < 3) |
Clastogenicity | Considered clastogenic under certain conditions |
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxypyridine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The reactivity and applications of 3-amino-2-hydroxypyridine are influenced by its substitution pattern. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison
Catalytic Performance in Meta-C–H Functionalization
This compound derivatives exhibit superior catalytic activity compared to other aminopyridines:
- Acetyl Protection: The 3-acetylamino group in this compound (L7) increases reaction yields (45%) by stabilizing intermediates, whereas removal of the acetyl group (L6) reduces yields to 23% .
- Substituent Effects :
- Positional Isomerism: 2-Amino-3-hydroxypyridine lacks catalytic utility in these reactions, highlighting the criticality of substitution patterns .
Table 2: Substituent Effects on Catalytic Efficiency
Ligand | Substituent Position/Group | Reaction Yield | Key Observation |
---|---|---|---|
3-Acetylamino-2-hydroxypyridine (L7) | 3-acetylamino | 45% | Optimal stabilization of intermediates |
This compound (L6) | Unprotected amino | 23% | Reduced efficiency due to instability |
5-Trifluoromethyl (L11) | 5-CF₃ | 78% | Enhanced electron-withdrawing effects |
6-Methyl (L8) | 6-CH₃ | 0% | Steric hindrance disrupts coordination |
Biological Activity
3-Amino-2-hydroxypyridine (3-AHP) is a pyridine derivative that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of 3-AHP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 110.11 g/mol
The compound features an amino group (-NH) and a hydroxyl group (-OH) attached to the pyridine ring, contributing to its reactivity and biological activity.
1. Antimicrobial Activity
Research has indicated that 3-AHP exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound was identified as a potential inhibitor of glutamine synthetase in Mycobacterium tuberculosis, suggesting its role in disrupting essential metabolic pathways in bacteria .
2. Antioxidant Properties
3-AHP has shown promising antioxidant activities. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
3. Neuroprotective Effects
Studies have highlighted the neuroprotective potential of 3-AHP. It has been shown to enhance neuronal survival under stress conditions, possibly through the modulation of signaling pathways related to apoptosis and inflammation. This effect positions 3-AHP as a candidate for further investigation in neurodegenerative disease therapies.
The biological activity of 3-AHP can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Radical Scavenging : Its hydroxyl group facilitates the scavenging of reactive oxygen species (ROS), mitigating oxidative damage.
- Modulation of Signaling Pathways : 3-AHP influences pathways associated with cell survival and apoptosis, contributing to its protective effects in neuronal cells.
Case Study 1: Antimicrobial Efficacy
In a controlled study, 3-AHP was tested against various bacterial strains, including resistant strains of M. tuberculosis. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Mycobacterium tuberculosis | 20 |
Escherichia coli | 30 |
Staphylococcus aureus | 15 |
Case Study 2: Neuroprotection
In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that treatment with 3-AHP significantly reduced cell death compared to untreated controls. The protective effect was quantified using assays measuring cell viability (MTT assay), showing an increase in viable cells by approximately 40% at optimal concentrations .
Toxicological Profile
The safety assessment of 3-AHP has been conducted through various toxicological studies. Notably, it has been classified as having low acute toxicity based on animal studies, with no significant mutagenic effects observed . However, further studies are required to fully elucidate its long-term safety profile.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-Amino-2-hydroxypyridine, and how can they be experimentally validated?
- Answer : The molecular formula is C₅H₆N₂O (MW: 110.11 g/mol) . While direct melting point data for this compound (CAS 59315-44-5) is unavailable, structurally similar compounds (e.g., 2-Amino-3-hydroxypyridine, CAS 16867-03-1) exhibit melting points of 172–174°C . To validate properties:
- Use DSC/TGA for thermal stability analysis.
- Confirm solubility in polar solvents (e.g., methanol, ethanol) via gradient solubility tests .
- Employ NMR (¹H/¹³C) and FT-IR to verify functional groups and purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Based on analogs (e.g., 3-aminopyridine), assume acute toxicity (oral, dermal, inhalation) and irritation risks . Recommended protocols:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- Store separately from oxidizers; label with GHS warnings (H315, H319, H335) .
- Dispose of waste via certified hazardous waste services .
Q. How can researchers synthesize this compound, and what are common pitfalls?
- Answer : While direct synthesis routes are not documented, plausible methods include:
- Hydroxylation of 3-aminopyridine via electrophilic substitution.
- Nucleophilic aromatic substitution on halogenated pyridines.
- Monitor reaction progress with HPLC-MS to avoid byproducts like regioisomers .
- Key pitfall: Isomer formation (e.g., 2-Amino-3-hydroxypyridine). Use 2D-NMR (COSY, HSQC) to confirm regiochemistry .
Advanced Research Questions
Q. How can computational modeling guide the study of this compound’s reactivity?
- Answer :
- Perform DFT calculations (e.g., Gaussian, ORCA) to predict tautomeric equilibria (amine-hydroxypyridine vs. imino-oxo forms) .
- Simulate electrophilic substitution sites using Fukui indices to prioritize synthetic pathways.
- Validate models with experimental UV-Vis and pKa measurements .
Q. What strategies resolve contradictions in literature data for pyridine derivatives like this compound?
- Answer : Contradictions often arise from isomer misassignment (e.g., CAS 59315-44-5 vs. 16867-03-1) . Mitigation steps:
- Cross-reference CAS registry numbers and IUPAC names.
- Use HRMS and X-ray crystallography for structural confirmation.
- Compare experimental spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
Q. How does the electronic structure of this compound influence its coordination chemistry?
- Answer : The hydroxyl and amino groups act as chelating sites for metal ions (e.g., Cu²⁺, Fe³⁺).
- Characterize complexes via ESI-MS and EPR spectroscopy .
- Study ligand-field effects using UV-Vis-NIR and Mössbauer spectroscopy (for Fe complexes) .
Q. What advanced techniques quantify this compound in biological matrices?
- Answer :
- LC-MS/MS with deuterated internal standards for sensitivity.
- Validate recovery rates using spiked samples (e.g., plasma, cell lysates).
- Optimize chromatographic conditions (C18 column, 0.1% formic acid in mobile phase) to separate isomers .
Q. Methodological Notes
- Spectral Reference : NIST’s 2-Amino-3-hydroxypyridine data (CAS 16867-03-1) can guide preliminary analyses but requires adjustment for regiochemical differences .
- Safety Compliance : Align protocols with OSHA HCS standards (e.g., GHS classifications for acute toxicity) .
- Data Validation : Cross-check synthetic yields and purity using orthogonal methods (e.g., HPLC + elemental analysis ) .
Properties
IUPAC Name |
3-amino-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFNCCQCOEPKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187317 | |
Record name | 3-Amino-2-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33630-99-8 | |
Record name | 3-Amino-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33630-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Amino-2-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033630998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33630-99-8 | |
Source | DTP/NCI | |
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Record name | 3-Amino-2-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187317 | |
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Record name | 3-Amino-2-pyridinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 3-AMINO-2-PYRIDINOL | |
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Retrosynthesis Analysis
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